2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c24-16(14-10-18-23(20-14)13-5-2-1-3-6-13)17-9-12-11-22(21-19-12)15-7-4-8-25-15/h1-8,10-11H,9H2,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOAHYRHPHTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CN(N=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant activity against various bacterial and fungal strains. For instance:
- Antifungal Activity : The compound has been evaluated against Candida species and exhibited a minimum inhibitory concentration (MIC) that indicates potent antifungal effects.
- Antibacterial Activity : It has also shown effectiveness against Gram-positive and Gram-negative bacteria, with specific MIC values reported in various studies.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of triazole-containing compounds. The target compound has demonstrated:
- Cytotoxic Effects : In vitro studies on cancer cell lines such as HCT116 and MDA-MB-231 revealed IC50 values in the low micromolar range, indicating strong cytotoxicity.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell migration. This was confirmed by assays measuring cell viability and migration capabilities post-treatment.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : The compound has been shown to inhibit both COX-1 and COX-2 isoforms, which are crucial in the inflammatory response. This action suggests its use in treating inflammatory diseases.
Data Summary
| Biological Activity | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 0.5 µg/mL | |
| Antibacterial | E. coli | 1.0 µg/mL | |
| Anticancer | HCT116 | 0.43 µM | |
| Anti-inflammatory | COX Enzymes | IC50 = 10 µM |
Case Study 1: Anticancer Efficacy
In a study evaluating a series of triazole derivatives, the compound was tested against several cancer cell lines. It demonstrated:
- Significant reduction in cell viability at concentrations as low as 0.43 µM.
- Induction of apoptosis was confirmed via flow cytometry analysis showing increased Annexin V positivity.
Case Study 2: Antimicrobial Screening
A comprehensive screening against a panel of pathogens revealed:
- Strong activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria.
- The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the triazole ring have been shown to inhibit key enzymes involved in cancer progression. The incorporation of a thiophenyl group enhances the interaction with biological targets, potentially increasing efficacy against various cancer cell lines. For example:
- In vitro studies have demonstrated that triazole derivatives can inhibit the proliferation of human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells, showing promise as anticancer agents compared to standard treatments like cisplatin .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activities. The presence of both the triazole and thiophene moieties in this compound may contribute to enhanced antimicrobial effects. Research has shown that similar compounds can exhibit activity against a range of bacterial and fungal pathogens. This makes them candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
Some derivatives of triazoles have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory mediators and pathways. This compound's structure suggests it could similarly modulate inflammatory responses, making it a candidate for further investigation as an anti-inflammatory agent .
Pesticide Development
The unique structure of 2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide positions it as a potential candidate for developing new agrochemicals. Triazole-based pesticides are known for their effectiveness against fungal pathogens in crops. Research into similar compounds has shown promising results in controlling plant diseases caused by fungi .
Synthesis of Functional Materials
The triazole ring system is known for its ability to form coordination complexes with metals, which can be utilized in creating new materials with specific electronic or optical properties. This compound could be explored for applications in organic electronics or as a building block in the synthesis of advanced materials .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Bioactivity :
- The target compound’s carboxamide group and thiophene moiety may confer distinct binding modes compared to rufinamide (fluorobenzyl substituent), which is clinically used for epilepsy . Thiophene’s electron-rich aromatic system could enhance interactions with hydrophobic enzyme pockets, as seen in docking studies of triazolyl acetamide analogs ().
- Nitroimidazole-triazole hybrids () exhibit antitumor activity, suggesting that the target compound’s triazole-thiophene framework may similarly target proliferative pathways .
Synthetic Flexibility: The target compound’s modular design allows for substituent variation. For example, replacing thiophene with 4-fluorophenyl (as in ) or quinoxaline () alters electronic properties and bioavailability .
Crystallographic and Analytical Data :
- While crystallographic data for the target compound are absent, analogs like 9c () and 54/55 () were characterized using SHELXL () and WinGX/ORTEP (), confirming their geometries .
Key Differentiators
- Thiophene vs.
- Bis-triazole Scaffold: Unlike mono-triazole analogs (e.g., ), the bis-triazole core in the target compound provides multiple sites for functionalization, enabling tailored pharmacokinetic optimization .
Q & A
Q. How to address discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
